Pentafluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXCFMJTJYCLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022101 | |

| Record name | Pentafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-37-2 | |

| Record name | Pentafluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9YIE3JZ4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Pentafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzaldehyde (PFB), with the CAS number 653-37-2, is a highly versatile fluorinated aromatic aldehyde.[1] Its unique chemical structure, characterized by a pentasubstituted fluorinated benzene (B151609) ring attached to a formyl group, imparts distinct reactivity and properties that are highly valued in various scientific disciplines.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on its role as a crucial building block in organic synthesis and as a derivatization agent in analytical chemistry. The incorporation of five fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon and the aromatic ring, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as fluorinated polymers.[2][3][4] In analytical chemistry, its reactivity with primary amines to form stable Schiff bases is exploited for the sensitive detection of these compounds by gas chromatography (GC).[2][3]

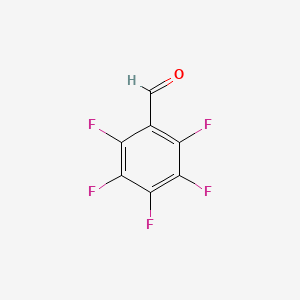

Chemical Structure

The structure of this compound consists of a benzene ring where all five hydrogen atoms have been replaced by fluorine atoms, with an aldehyde group (-CHO) attached to the remaining carbon.

-

IUPAC Name: 2,3,4,5,6-pentafluorobenzaldehyde

-

Synonyms: Perfluorobenzaldehyde[1]

-

Molecular Formula: C₇HF₅O[5]

-

SMILES: O=Cc1c(F)c(F)c(F)c(F)c1F

-

InChI Key: QJXCFMJTJYCLFG-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid.[1][2] It is sparingly soluble in water but soluble in common organic solvents.[6] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 196.07 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 24-28 °C | [6] |

| Boiling Point | 164-166 °C | [6] |

| Density | 1.588 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.45 | [6] |

| Solubility in Water | Sparingly soluble (0.027 g/L at 25°C) | [6] |

| Flash Point | 77 °C (closed cup) | [7] |

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton nuclear magnetic resonance spectrum shows a characteristic singlet for the aldehydic proton.

-

¹³C NMR: The carbon-13 NMR spectrum displays signals for the carbonyl carbon and the carbons of the fluorinated aromatic ring, with characteristic C-F coupling.

-

¹⁹F NMR: The fluorine-19 NMR is crucial for confirming the substitution pattern on the aromatic ring, showing distinct signals for the ortho, meta, and para fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band for the C=O stretching of the aldehyde group and characteristic bands for the C-F bonds and the fluorinated aromatic ring.[8]

-

Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak. Common fragmentation patterns include the loss of the hydrogen radical ([M-H]⁺), the formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺).[5]

Reactivity and Applications

The electron-withdrawing nature of the pentafluorophenyl group makes the aldehyde functionality highly reactive towards nucleophiles. This property is central to its primary applications.

-

Derivatization Agent: this compound is widely used as a derivatization reagent for the analysis of primary amines by gas chromatography, often coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD).[2][3] It reacts with primary amines to form stable and volatile Schiff base derivatives that are readily detectable.[2]

-

Synthetic Intermediate: It serves as a versatile building block in organic synthesis for introducing the pentafluorophenyl group into molecules. This is particularly valuable in the development of:

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the preparation of this compound involves the reaction of a pentafluorophenyl Grignard reagent with an appropriate formylating agent.[6]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

N,N-Dimethylformamide (DMF) or ethyl orthoformate (formylating agent)

-

Anhydrous toluene (B28343) (if needed for temperature control)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or THF.

-

A solution of bromopentafluorobenzene in the same anhydrous solvent is added dropwise to initiate the reaction. The reaction mixture is typically cooled to control the exothermic reaction.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed, resulting in a dark brown-black solution of pentafluorophenylmagnesium bromide.

-

-

Formylation:

-

The prepared Grignard reagent is cooled in an ice bath.

-

The formylating agent (e.g., N,N-dimethylformamide) is dissolved in anhydrous solvent and added dropwise to the Grignard solution, maintaining a low temperature.

-

The reaction is stirred for a specified time to ensure complete reaction.

-

-

Workup and Purification:

-

The reaction mixture is quenched by carefully pouring it into a cold, dilute solution of hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

Derivatization of Primary Amines for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of primary amines using this compound.

Materials:

-

Sample containing primary amine(s)

-

This compound (PFB) solution (e.g., 10 mg/mL in a suitable solvent like toluene or hexane)

-

Anhydrous sodium sulfate

-

A suitable solvent (e.g., toluene, hexane)

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: An aqueous sample containing the primary amine is adjusted to a basic pH (e.g., pH 12) to ensure the amine is in its free base form.

-

Derivatization Reaction:

-

To the prepared sample, an equal volume of the PFB solution is added.

-

The mixture is vortexed vigorously for a set period (e.g., 30 minutes) at room temperature to facilitate the formation of the Schiff base derivative.

-

-

Extraction:

-

The mixture is centrifuged to separate the aqueous and organic layers.

-

The organic layer containing the derivative is carefully transferred to a clean vial.

-

A small amount of anhydrous sodium sulfate is added to the organic extract to remove any residual water.

-

-

Analysis:

-

The dried organic extract is then injected into the GC-MS for analysis. The derivative will be more volatile and have a better chromatographic peak shape than the underivatized amine.

-

Caption: Experimental workflow for the derivatization of primary amines.

Chemical Reaction Pathway

The derivatization of a primary amine with this compound proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water to form a stable Schiff base (imine).

Caption: Reaction of this compound with a primary amine.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[9] It causes serious skin and eye irritation and may cause respiratory irritation.[7][10] It is also reported to be a lachrymator.[6]

-

Precautions: Wear protective gloves, clothing, eye, and face protection.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is sensitive to light and air and may oxidize over time.[6]

Conclusion

This compound is a chemical of significant utility in both synthetic and analytical chemistry. Its unique electronic properties, stemming from the highly fluorinated aromatic ring, make it an invaluable reagent for researchers, scientists, and drug development professionals. A thorough understanding of its chemical properties, structure, and reactivity is essential for its safe and effective use in the laboratory and in the development of new chemical entities and analytical methods.

References

- 1. spectrabase.com [spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7HF5O | CID 69558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gas chromatographic determination of primary and secondary amines as pentafluorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentafluorobenzaldehyde (CAS 653-37-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorobenzaldehyde (PFBA), bearing the CAS number 653-37-2, is a versatile synthetic intermediate of significant interest in medicinal chemistry, materials science, and analytical chemistry. Its highly fluorinated aromatic ring imparts unique electronic properties, enhanced stability, and lipophilicity to derivative molecules, making it a valuable building block for the development of novel pharmaceuticals, advanced polymers, and sensitive analytical reagents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, with a particular focus on drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or low-melting solid with a pungent odor.[1][2] The presence of five fluorine atoms on the benzene (B151609) ring significantly influences its reactivity and physical characteristics compared to its non-fluorinated analog, benzaldehyde.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 653-37-2 | |

| Molecular Formula | C₇HF₅O | |

| Molecular Weight | 196.07 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | [1][2] |

| Melting Point | 24-28 °C | |

| Boiling Point | 164-166 °C | |

| Density | 1.588 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.45 | |

| Solubility | Soluble in common organic solvents; sparingly soluble in water. | [1] |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Key Spectral Data for this compound

| Technique | Key Peaks/Signals |

| ¹H NMR | A singlet corresponding to the aldehydic proton. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and the fluorinated aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde and C-F bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility based on available starting materials and desired scale.

From Pentafluorophenyl Magnesium Bromide

One common laboratory-scale synthesis involves the formylation of the corresponding Grignard reagent, pentafluorophenyl magnesium bromide.

Experimental Protocol: Synthesis from Pentafluorophenyl Magnesium Bromide

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (10% aqueous solution)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

-

Add N,N-dimethylformamide (DMF) dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding 10% hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield this compound.

Caption: Formation of a Schiff base for GC analysis.

Synthesis of Fluorinated Polymers

This compound serves as a monomer in superacid-catalyzed polycondensation reactions to produce high-molecular-weight fluorinated aromatic polymers. These polymers often exhibit high thermal stability and desirable electronic properties.

Experimental Protocol: Superacid-Catalyzed Polycondensation with Biphenyl (B1667301)

Materials:

-

This compound

-

Biphenyl

-

Trifluoromethanesulfonic acid (superacid)

-

Methylene (B1212753) chloride (solvent)

-

Methanol (B129727) (for precipitation)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve biphenyl and this compound in methylene chloride.

-

Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid with stirring.

-

Allow the reaction to proceed at room temperature for several hours until a viscous solution is formed.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Diagram 3: Superacid-Catalyzed Polymerization Workflow

References

Synthesis of Pentafluorobenzaldehyde from pentafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorobenzaldehyde is a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. Its highly fluorinated aromatic ring imparts unique electronic and steric properties to target molecules. This technical guide provides an in-depth analysis of the synthetic routes to this compound, with a primary focus on the conversion from pentafluorotoluene. Due to the inherent challenges of direct side-chain oxidation of the electron-deficient pentafluorotoluene, this guide also explores more feasible and established alternative methodologies, including the formylation of pentafluorobenzene (B134492) and synthesis from other commercially available precursors. Detailed experimental protocols, comparative data tables, and process visualizations are provided to aid researchers in the practical application of these synthetic strategies.

Introduction: The Challenge of Direct Oxidation of Pentafluorotoluene

The direct oxidation of the methyl group of pentafluorotoluene to an aldehyde is a synthetically challenging transformation. The five strongly electron-withdrawing fluorine atoms on the aromatic ring deactivate the benzylic position, making it resistant to oxidation by common reagents that are effective for toluene (B28343) and its less-fluorinated analogs. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) typically require an electron-rich benzylic position to initiate the oxidation cascade. The significant inductive effect of the fluorine atoms diminishes the electron density at the benzylic carbon, thereby increasing the C-H bond strength and hindering radical or hydride abstraction.

Currently, there is a lack of well-established, high-yielding protocols for the direct, selective oxidation of pentafluorotoluene to this compound in the chemical literature. Research in this area is ongoing, focusing on the development of highly potent and selective catalytic systems capable of activating the robust C-H bonds of the perfluorinated methyl group.

Alternative Synthetic Strategy: Formylation of Pentafluorobenzene

A more viable approach to synthesizing this compound, starting from a readily available perfluorinated aromatic compound, is the formylation of pentafluorobenzene. This method circumvents the difficult oxidation of the methyl group by introducing the formyl group directly onto the aromatic ring. Due to the electron-deficient nature of the pentafluorobenzene ring, standard electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Rieche formylation are generally ineffective. A more successful strategy involves the generation of a nucleophilic pentafluorophenyl intermediate, which can then react with a suitable formylating agent.

Synthesis via Lithiation of Pentafluorobenzene

One of the most effective methods for the formylation of pentafluorobenzene is through a lithiation reaction followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) or N-formylpiperidine.[1]

References

A Comprehensive Technical Guide to 2,3,4,5,6-Pentafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 2,3,4,5,6-pentafluorobenzaldehyde (PFBA), a versatile fluorinated aromatic aldehyde. With its unique electronic characteristics imparted by the pentafluorophenyl ring, PFBA serves as a critical building block in the synthesis of pharmaceuticals, advanced materials, and agrochemicals. This document consolidates key quantitative data, details standard experimental protocols for property determination, outlines its chemical reactivity and synthesis, and provides essential safety and handling information.

Introduction

2,3,4,5,6-Pentafluorobenzaldehyde, also known as perfluorobenzaldehyde, is a highly fluorinated aromatic aldehyde. Its structure, featuring an electron-withdrawing pentafluorophenyl group attached to a reactive aldehyde functional group, confers unique properties that make it an invaluable intermediate in various fields of chemical synthesis.[1] The presence of five fluorine atoms significantly enhances the electrophilicity of the aromatic ring and the aldehyde carbon, influencing its reactivity and the properties of its derivatives.[1] This guide serves as a technical resource for professionals utilizing this compound in research and development.

Physical Properties

The physical characteristics of 2,3,4,5,6-pentafluorobenzaldehyde are well-documented. Freshly distilled, it appears as a colorless liquid with a potent odor.[2] Due to its relatively low melting point, it may exist as a colorless to light yellow liquid or a low-melting solid at or near room temperature.[1]

Quantitative Physical Data

The following table summarizes the key physical properties of 2,3,4,5,6-pentafluorobenzaldehyde.

| Property | Value | Conditions |

| Molecular Formula | C₇HF₅O | |

| Molecular Weight | 196.07 g/mol | |

| Melting Point | 24-28 °C | |

| Boiling Point | 164-166 °C | at 760 mmHg |

| Density | 1.588 g/mL | at 25 °C |

| Refractive Index | 1.450 | at 20 °C, nD |

| Flash Point | 77 °C (170.6 °F) | Closed Cup |

| Water Solubility | 0.027 g/L | at 25 °C (Sparingly Soluble) |

| Vapor Pressure | 1.82 mmHg | at 25 °C |

| Vapor Density | 6.76 | (Air = 1) |

Experimental Protocols for Physical Property Determination

The following sections describe the standard methodologies used to determine the physical properties listed above. These protocols are generalized for a research laboratory setting.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range.

-

Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the solid compound is finely crushed and packed into the sealed end of a capillary tube to a height of 1-2 mm.[3][4]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3][5]

-

The assembly is placed in a heating medium (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[5][6]

-

The sample is heated rapidly at first to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

-

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

-

Principle: A small amount of the liquid is heated in a micro test tube along with an inverted, sealed capillary tube. As the liquid heats, trapped air in the capillary expands. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary at the boiling point.

-

Apparatus: Thiele tube, micro test tube, capillary tube (sealed at one end), thermometer, heating oil, Bunsen burner or hot plate.

-

Procedure:

-

A few milliliters of the liquid are placed in a micro test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube assembly is attached to a thermometer and suspended in a Thiele tube filled with a high-boiling point oil.

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[7]

-

Heating continues until a rapid and continuous stream of bubbles issues from the tip of the inverted capillary.[7][8]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[7]

-

Density Measurement (Gravimetric Method)

Density is the mass of a substance per unit volume.

-

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the substance.

-

Apparatus: Analytical balance, graduated cylinder or pycnometer (for higher accuracy).

-

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured on an analytical balance.[9]

-

A specific volume of the liquid (e.g., 10 mL) is carefully transferred into the graduated cylinder, reading the bottom of the meniscus.[9]

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[10][11]

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.

-

Principle: An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms. This angle is directly related to the refractive index.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm).

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked. If the sample is volatile, this should be done quickly.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled using a circulating water bath and recorded, as refractive index is temperature-dependent.

-

Chemical Properties and Reactivity

2,3,4,5,6-Pentafluorobenzaldehyde exhibits reactivity characteristic of both an aromatic aldehyde and a polyfluorinated aromatic compound.

-

Aldehyde Reactions: The aldehyde group undergoes typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition. It is particularly useful as a derivatizing agent for primary amines, forming stable imines (Schiff bases) that can be analyzed by gas chromatography.[2][12][13][14][15][16]

-

Nucleophilic Aromatic Substitution: The pentafluorophenyl ring is highly electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr), typically at the para-position (C-4) relative to the aldehyde group.

-

Polymer Synthesis: It is used as a monomer in the synthesis of novel, high-molecular-weight fluorinated aromatic polymers through reactions like superacid-catalyzed polyhydroxyalkylation.[2][12][13][14] These polymers often exhibit enhanced thermal stability and chemical resistance.[1]

-

Synthesis of Macrocycles: It reacts with dipyrromethanes in acid-catalyzed condensation reactions to form complex macrocyclic compounds like meso-aryl[17]hexaphyrins.[2][14][15]

-

Stability: The compound is sensitive to air and light, and can undergo oxidation.[2] It should be stored under an inert atmosphere in a cool, dark place.[18][19]

Synthesis

Several synthetic routes to 2,3,4,5,6-pentafluorobenzaldehyde have been reported.

-

From Grignard Reagents: Reaction of pentafluorophenylmagnesium bromide or related organometallic reagents with formylating agents like N-methylformanilide can produce the aldehyde in good yields.[2]

-

From Pentafluorobenzonitrile (B1630612): Reduction of pentafluorobenzonitrile with reagents such as anhydrous stannous chloride (SnCl₂) in an ethereal HCl solution, followed by hydrolysis, yields the aldehyde.[2]

-

From Hexafluorobenzene (B1203771): A novel synthesis involves the nucleophilic displacement of a fluorine atom in hexafluorobenzene with nitromethane, followed by a Nef reaction to convert the resulting nitromethyl group into an aldehyde.[20]

Caption: Key synthetic routes to 2,3,4,5,6-pentafluorobenzaldehyde.

Safety and Handling

2,3,4,5,6-Pentafluorobenzaldehyde is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is harmful if inhaled and may cause respiratory irritation.[12] It causes skin and serious eye irritation.[12][19] It is also a combustible liquid.[19]

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[18][19][21]

-

Avoid all personal contact, including inhalation of vapors.[21][22]

-

Keep away from heat, sparks, open flames, and other ignition sources.[18][19]

-

The compound is air-sensitive; handle and store under an inert atmosphere (e.g., nitrogen or argon).[19]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.[12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile rubber) and a lab coat.[12][18]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[18]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Refrigeration (0-8 °C) is often recommended.

Applications

The unique properties of 2,3,4,5,6-pentafluorobenzaldehyde lead to its use in several specialized applications.

Caption: Relationship between properties and applications of PFBA.

-

Pharmaceutical Development: It serves as a key intermediate in synthesizing fluorinated drugs, where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[1]

-

Material Science: It is a monomer for high-performance fluorinated polymers and coatings that benefit from improved chemical resistance and thermal stability.[1]

-

Analytical Chemistry: It is widely used as a derivatization reagent, especially for the analysis of primary amines in complex matrices via gas chromatography.[2][13][14][15]

Conclusion

2,3,4,5,6-Pentafluorobenzaldehyde is a specialty chemical with a unique combination of physical and chemical properties driven by its polyfluorinated structure. Its utility as a building block in pharmaceuticals, a monomer in materials science, and a reagent in analytical chemistry is well-established. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pentafluorobenzaldehyde | 653-37-2 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. 2,3,4,5,6-Pentafluorobenzaldehyde 98 653-37-2 [sigmaaldrich.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. 2,3,4,5,6-Pentafluorobenzaldehyde 98 653-37-2 [sigmaaldrich.com]

- 15. 2,3,4,5,6-ペンタフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. scbt.com [scbt.com]

- 17. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. pg.gda.pl [pg.gda.pl]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. datasheets.scbt.com [datasheets.scbt.com]

Pentafluorobenzaldehyde: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of pentafluorobenzaldehyde in various organic solvents. This information is critical for its application in research, synthesis, and drug development, where it serves as a versatile building block and derivatization agent.

Core Physical and Chemical Properties

This compound (C₇HF₅O, CAS No. 653-37-2) is a colorless to light yellow liquid or low-melting solid with a characteristic aromatic odor.[1][2][3] Its highly fluorinated benzene (B151609) ring significantly influences its physical and chemical properties, including its solubility profile.

| Property | Value |

| Molecular Weight | 196.07 g/mol |

| Melting Point | 24-28 °C[2][4] |

| Boiling Point | 164-166 °C[2][4] |

| Density | 1.588 g/mL at 25 °C[2][4] |

Solubility Profile of this compound

| Solvent | Solvent Class | Solubility | Temperature (°C) |

| Water | Protic | Sparingly Soluble (0.027 g/L)[2] | 25 |

| Acetone | Polar Aprotic | Soluble | Not Specified |

| Chloroform | Nonpolar | Soluble | Not Specified |

| Dichloromethane | Nonpolar | Soluble | Not Specified |

| Methanol | Polar Protic | Soluble (qualitative) | Not Specified |

| Ethanol | Polar Protic | Soluble (qualitative) | Not Specified |

| Isopropanol | Polar Protic | Soluble (qualitative) | Not Specified |

| Acetonitrile | Polar Aprotic | Soluble (qualitative) | Not Specified |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (qualitative) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (qualitative) | Not Specified |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble (qualitative) | Not Specified |

| Ethyl Acetate | Polar Aprotic | Soluble (qualitative) | Not Specified |

| Toluene | Nonpolar | Soluble (qualitative) | Not Specified |

| Hexane | Nonpolar | Soluble (qualitative) | Not Specified |

Note: The term "Soluble (qualitative)" indicates that while the substance is known to dissolve in the solvent, specific numerical solubility data (e.g., g/100mL) was not found in the surveyed literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Weigh the vial containing the dried residue. The difference in weight corresponds to the amount of dissolved this compound.

-

Chromatographic Method: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Dilute the filtered saturated solution with a known factor to fall within the calibration range. Analyze the diluted sample and the standards using a suitable chromatographic method (e.g., HPLC-UV or GC-FID). Calculate the concentration of the saturated solution based on the calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Visualizing Experimental and Conceptual Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of solubility determination and the chemical relationships of this compound.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Caption: Relationship of this compound with different classes of organic solvents.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Pentafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of pentafluorobenzaldehyde. The information contained herein is essential for the structural elucidation, purity assessment, and understanding of intramolecular interactions in this and related fluorinated aromatic compounds.

Data Presentation

The NMR spectral data for this compound is summarized in the tables below. These tables provide chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 10.41 | t (triplet) | ⁵J(H,Fₒ) = 1.2 | Aldehyde Proton (-CHO) |

Table 2: ¹⁹F NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| F₂ (ortho) | -146.5 | m (multiplet) | ³J(F₂,F₃) = 21.5, ⁴J(F₂,F₄) = 5.0, ⁵J(F₂,F₃') = 8.0, ⁵J(F₂,H) = 1.2 | Ortho Fluorines |

| F₃ (meta) | -157.0 | t (triplet) | ³J(F₃,F₂) = 21.5, ³J(F₃,F₄) = 21.5 | Meta Fluorines |

| F₄ (para) | -163.2 | t (triplet) | ³J(F₄,F₃) = 21.5 | Para Fluorine |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation:

-

Solvent Selection: A deuterated solvent that is inert and provides good solubility for this compound should be chosen. Chloroform-d (CDCl₃) is a common choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as trifluorotoluene or hexafluorobenzene (B1203771) can be used, or the spectrometer's internal reference can be calibrated.

-

Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the ¹⁹F spectrum.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 15 ppm, centered around 5-6 ppm, should be sufficient.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is often used to simplify the spectrum by removing ¹H-¹⁹F couplings, although a coupled spectrum is necessary to observe the ⁵J(H,Fₒ) coupling.

-

Spectral Width: A wider spectral width is required for ¹⁹F NMR due to the larger chemical shift range. A range of -140 to -170 ppm is a good starting point for this compound.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 16 to 64 scans may be needed to achieve a good signal-to-noise ratio.

-

Mandatory Visualization

The following diagrams illustrate key structural and experimental aspects of the NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry and IR Spectrum of Pentafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometric and infrared spectroscopic properties of pentafluorobenzaldehyde (C₇HF₅O). The information contained herein is intended to support research, analytical development, and quality control activities involving this compound.

Mass Spectrometry Analysis

Mass spectrometry of this compound reveals a distinct fragmentation pattern that can be used for its identification and structural elucidation. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the aldehyde group and the pentafluorophenyl ring.

Quantitative Mass Spectrum Data

The major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data is sourced from the NIST Mass Spectrometry Data Center[1].

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 196 | 99.9 | [C₇HF₅O]⁺• (Molecular Ion, M⁺•) |

| 195 | 94.8 | [C₇F₅O]⁺ (M-H)⁺ |

| 167 | 50.0 | [C₆F₅]⁺ |

| 117 | 58.8 | [C₅F₃]⁺ |

| 99 | 51.7 | [C₄F₂]⁺ |

| 29 | 9.5 | [CHO]⁺ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions proceeds through several key steps. The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 196. Subsequent fragmentation involves the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 195, a common feature for aldehydes[2]. A significant fragmentation pathway is the cleavage of the formyl group, leading to the formation of the pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167. Further fragmentation of the pentafluorophenyl ring results in smaller fluorinated carbon fragments.

Infrared (IR) Spectrum Analysis

The infrared spectrum of this compound provides valuable information about its functional groups, particularly the carbonyl group of the aldehyde and the carbon-fluorine bonds of the aromatic ring.

Quantitative IR Spectrum Data

The characteristic vibrational frequencies observed in the gas-phase IR spectrum of this compound are presented in the table below. Data is sourced from the NIST Chemistry WebBook[3].

| Wavenumber (cm⁻¹) | Assignment |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| 1715 | C=O stretch (carbonyl) |

| 1650 | C=C stretch (aromatic ring) |

| 1520, 1500 | C=C stretch (aromatic ring) |

| 1320 | C-H bend |

| 1000 - 1100 | C-F stretch |

| 800 - 900 | C-H out-of-plane bend |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by a strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of the aldehyde functional group is further confirmed by the appearance of two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹, corresponding to the C-H stretching vibrations of the aldehyde proton. The conjugation of the carbonyl group with the aromatic ring slightly lowers the C=O stretching frequency compared to aliphatic aldehydes[4].

The aromatic nature of the molecule is evidenced by the C=C stretching vibrations of the benzene (B151609) ring, which appear as a pair of bands around 1650 cm⁻¹ and in the 1500-1520 cm⁻¹ region. The spectrum also displays strong absorption bands in the 1000-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the highly fluorinated aromatic ring.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the mass spectrum and IR spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

-

Injection: Inject a 1 µL aliquot of the sample solution into the GC inlet, which is typically heated to 250 °C. A splitless injection mode is often used for trace analysis.

-

Gas Chromatography: The separation is performed on a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane. The oven temperature program can be set as follows: initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes. Helium is typically used as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometry: The column outlet is interfaced with the mass spectrometer. Electron ionization (EI) is performed at a standard energy of 70 eV. The mass analyzer is set to scan a mass range of m/z 20-300.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of solid or liquid samples with minimal sample preparation.

Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the built-in press.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectral range is usually from 4000 to 400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Pentafluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for pentafluorobenzaldehyde (PFB), a versatile reagent in pharmaceutical and materials science research. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate the risks associated with this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or low-melting solid with a strong, irritating odor.[1] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 653-37-2 | [2] |

| Molecular Formula | C₇HF₅O | [1] |

| Molecular Weight | 196.07 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | [1][2] |

| Melting Point | 24-28 °C (lit.) | [1][2] |

| Boiling Point | 164-166 °C (lit.) | [1][2] |

| Density | 1.588 g/mL at 25 °C (lit.) | [1][2] |

| Flash Point | 77 °C (170.6 °F) - closed cup | |

| Solubility | Soluble in common organic solvents. Sparingly soluble in water. | [1] |

| Vapor Density | 6.76 | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential hazards before handling.

GHS Classification: [4]

-

Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

-

Hazardous to the Aquatic Environment, Long-Term Hazard: Category 2 (Toxic to aquatic life with long lasting effects)

Hazard Pictograms:

Hazard Statements: [1][3][4][5]

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements: [1][5]

-

Prevention: P261, P264, P271, P273, P280

-

Response: P302+P352, P304+P340+P311, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P391

-

Storage: P403+P233, P405

-

Disposal: P501

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-retardant lab coat. Closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if ventilation is inadequate. |

Safe Handling Procedures

Adherence to the following handling procedures is mandatory to ensure a safe working environment.

-

Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.[3] The fume hood's performance should be verified before commencing work.

-

Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

-

Dispensing: Use a calibrated pipette or a syringe with a needle for transferring the liquid. Avoid pouring directly from the bottle to minimize splashing and vapor release.

-

Reactions: When setting up reactions, ensure that the apparatus is properly assembled and secured. If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

-

Work-up and Purification: Perform all extraction, washing, and chromatography steps within the fume hood. Be mindful of potential pressure buildup during extractions.

Storage Requirements

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

-

Container: Store in the original, tightly sealed container.[1]

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][3]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and other incompatible materials.[3]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures

In the event of an emergency, follow these procedures promptly and calmly.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[1][3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill Response

A decision tree for handling a this compound spill is provided below.

Caption: Decision tree for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: For large spills, immediately evacuate the area and alert nearby personnel and your supervisor.[1]

-

Control Ignition Sources: Turn off all nearby ignition sources.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For liquid spills, contain the spill by diking with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Absorb: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

-

Collect: Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all decontamination materials for hazardous waste disposal.

-

Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3][5] A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: The compound is combustible and may emit toxic fumes, including hydrogen fluoride, upon combustion.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Collect waste in clearly labeled, compatible, and sealed containers.

-

Disposal Method: Dispose of chemical waste through your institution's designated hazardous waste management program.[1][3] Do not dispose of down the drain or in the regular trash.

Experimental Protocols

General Workflow for a Reaction Using this compound

The following diagram illustrates a typical workflow for a laboratory-scale chemical reaction involving this compound.

Caption: A generalized workflow for a chemical synthesis using this compound.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for formal safety training and a thorough understanding of the specific hazards of the chemicals and procedures in your laboratory. Always consult the most recent Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines.

References

Pentafluorobenzaldehyde: A Comprehensive Material Safety Data Sheet for Researchers

This in-depth technical guide provides a comprehensive overview of the material safety data for pentafluorobenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency responses, with a focus on quantitative data and likely experimental methodologies.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or low-melting solid with a strong odor. It is sparingly soluble in water but soluble in common organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 653-37-2 |

| Molecular Formula | C₇HF₅O |

| Molecular Weight | 196.07 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Melting Point | 20-28 °C (68-82.4 °F)[1][2][3] |

| Boiling Point | 164-166 °C (327.2-330.8 °F) at 760 mmHg[1][2][3] |

| Density | 1.588 g/mL at 25 °C[1] |

| Flash Point | 77 °C (170.6 °F) - closed cup[2][3][4] |

| Refractive Index | 1.4490-1.4530[5][6] |

| Water Solubility | Sparingly soluble (0.027 g/L at 25°C)[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its toxicity upon inhalation, skin and eye irritation, and its effects on the respiratory system.[4][7][8][9]

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Inhalation | Category 3 / Category 4[4][9][10] |

| Skin Corrosion/Irritation | Category 2[8][10] |

| Serious Eye Damage/Eye Irritation | Category 2[4][8][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[2][3][4][8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2[7] |

Hazard Statements (H-Statements)

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[9][11]

-

H312: Harmful in contact with skin.[7]

-

H411: Toxic to aquatic life with long lasting effects.[7][12]

GHS Pictograms and Signal Word

The following diagram illustrates the GHS pictograms associated with this compound, which has the signal word "Danger" or "Warning".[4][8][9]

Toxicological Data

Limited quantitative toxicological data is publicly available. The primary concerns are acute toxicity and irritation.

| Endpoint | Result | Species | Reference |

| Aquatic Toxicity (LC50) | 1 - 1.2 mg/L, 96h | Fathead minnow (Pimephales promelas) | [2][3] |

Experimental Protocols (Likely Methodologies)

While specific experimental reports for this compound are not publicly available in the reviewed safety data sheets, the methodologies likely follow standardized OECD guidelines.

Acute Inhalation Toxicity

The acute inhalation toxicity of this compound was likely determined using a protocol similar to OECD Test Guideline 403 (Acute Inhalation Toxicity) . This would involve the following general steps:

-

Animal Model: Typically, young adult rats are used.

-

Exposure: Animals are exposed to various concentrations of this compound vapor or aerosol in a whole-body or nose-only inhalation chamber for a fixed period, usually 4 hours.

-

Observation: Following exposure, animals are observed for up to 14 days for signs of toxicity and mortality.

-

Data Analysis: The concentration that is lethal to 50% of the test animals (LC50) is calculated.

Skin Irritation

The skin irritation potential was likely assessed using an in vitro method following OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) . This modern approach avoids animal testing.

-

Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue culture that mimics the human epidermis, is used.

-

Application: A small amount of this compound is applied topically to the surface of the RhE tissue.

-

Incubation: The tissue is incubated for a specific period.

-

Viability Assessment: After incubation, the viability of the tissue is determined using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is a skin irritant.[10]

Aquatic Toxicity

The aquatic toxicity, specifically the LC50 in fish, was likely determined following OECD Test Guideline 203 (Fish, Acute Toxicity Test) .

-

Test Organism: A standard fish species, such as the fathead minnow (Pimephales promelas), is used.[2][3]

-

Exposure: Fish are exposed to a range of concentrations of this compound in water for a 96-hour period under controlled conditions.

-

Observation: The number of dead fish is recorded at specified intervals.

-

Data Analysis: The concentration of the substance that is lethal to 50% of the fish (LC50) over the 96-hour period is calculated.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling

-

Avoid all personal contact, including inhalation.[7]

-

Wear appropriate personal protective equipment (PPE).[7]

-

Wash hands and any exposed skin thoroughly after handling.[2][7][10]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2][10]

Storage

-

Store in a cool, dry, well-ventilated area.[2][7][9][10][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

First-Aid Measures

In case of exposure, immediate action is required.[7] The following flowchart details the appropriate first-aid procedures.

Fire-Fighting Measures

This compound is a combustible liquid.[2][7]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]

-

Specific Hazards: Containers may explode when heated.[2] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition.[2][7] Avoid contact with skin and eyes.[7] Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Absorb the spillage with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable container for disposal.[2][7]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste is classified as hazardous.[10]

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. jacvam.go.jp [jacvam.go.jp]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecetoc.org [ecetoc.org]

- 5. criver.com [criver.com]

- 6. Alternative methods in toxicology: pre-validated and validated methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. toxicology.org [toxicology.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. iivs.org [iivs.org]

- 11. oecd.org [oecd.org]

- 12. sterlab-store.com [sterlab-store.com]

Methodological & Application

Application Notes and Protocols for GC Analysis Using Pentafluorobenzaldehyde as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzaldehyde (PFB) is a highly effective derivatizing agent for the gas chromatographic (GC) analysis of primary amines, including biogenic amines, catecholamines, and pharmaceutical compounds. Primary amines can be challenging to analyze directly by GC due to their polarity and low volatility, which often leads to poor peak shape and low sensitivity. Derivatization with this compound converts these polar primary amines into more volatile and less polar Schiff base (imine) derivatives. The resulting pentafluorobenzyl (PFB) imines are highly responsive to electron capture detectors (ECD) and provide characteristic mass spectra for mass spectrometry (MS) detection, significantly enhancing the sensitivity and selectivity of the analysis.[1]

This document provides detailed application notes and protocols for the use of this compound as a derivatizing agent for GC analysis.

Principle of Derivatization

This compound reacts with primary amines in a condensation reaction to form a stable N-pentafluorobenzylidene imine, commonly known as a Schiff base. The highly electronegative fluorine atoms on the phenyl ring make the PFB derivatives excellent for analysis by GC-ECD, which is highly sensitive to electron-capturing compounds. For GC-MS analysis, the derivatives provide increased molecular weight and characteristic fragmentation patterns, aiding in structural elucidation and selective detection.[1]

Caption: Derivatization of a primary amine with this compound.

Quantitative Data Summary

The following tables summarize quantitative data for the GC analysis of various amines after derivatization with this compound.

Table 1: Method Performance for Biogenic Amines in Wine

| Analyte | Linearity Range (mg/L) | Recovery (%) |

| Biogenic Alkylamines | 0.1 - 85 | 81 - 100 |

Data sourced from a study on biogenic alkylamines in wine.

Table 2: Detection Limits for Primary Amines

| Analyte Class | Matrix | Detection Method | Limit of Detection (LOD) |

| Primary Aliphatic Amines | Water | GC-MS (Multiple Ion Monitoring) | 10 ppb |

Experimental Protocols

The following are detailed protocols for the derivatization and GC analysis of primary amines using this compound.

Protocol 1: Derivatization of Biogenic Amines in Wine

This protocol is adapted from an optimized method for the analysis of biogenic amines in wine.

Materials:

-

This compound (PFB) solution: 10 mg/mL in a suitable solvent (e.g., hexane).

-

Sodium hydroxide (B78521) (NaOH) solution, 1 M.

-

Hexane (B92381) (GC grade).

-

Anhydrous sodium sulfate (B86663).

-

Wine sample.

Procedure:

-

Sample Preparation:

-

To 1 mL of wine sample in a glass vial, add a sufficient amount of 1 M NaOH to adjust the pH to 12.

-

-

Derivatization:

-

Add 1 mL of the 10 mg/mL PFB solution to the pH-adjusted wine sample.

-

Cap the vial tightly and vortex for 1 minute.

-

Allow the reaction to proceed at 24°C for 30 minutes.

-

-

Extraction:

-

After the reaction, centrifuge the vial to separate the layers.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

-

Analysis:

-

Inject 1-2 µL of the dried hexane extract into the GC-MS or GC-ECD system.

-

Protocol 2: General Protocol for Primary Amines in Aqueous Samples

This protocol provides a general procedure for the analysis of primary amines in water samples.

Materials:

-

This compound (PFB) solution: 10 mg/mL in hexane.

-

Potassium carbonate (K₂CO₃) or other suitable base.

-

Hexane (GC grade).

-

Anhydrous sodium sulfate.

-

Aqueous sample.

Procedure:

-

Sample Preparation:

-

To 5 mL of the aqueous sample in a screw-cap vial, add a sufficient amount of solid potassium carbonate to saturate the solution and create a basic environment.

-

-

Derivatization and Extraction:

-

Add 2 mL of the 10 mg/mL PFB solution to the sample.

-

Cap the vial tightly and shake vigorously for 5 minutes.

-

Allow the layers to separate. The PFB derivatives will be extracted into the hexane layer.

-

-

Post-Extraction Cleanup:

-

Transfer the upper hexane layer to a clean vial.

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

-

Analysis:

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute in a known volume of hexane.

-

Inject an aliquot into the GC system.

-

GC and MS Parameters

The following are typical GC and MS parameters that can be used as a starting point for method development.

Table 3: Example GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL, splitless |

| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target analytes |

Table 4: Example GC-ECD Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5), 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Nitrogen or Argon/Methane, constant flow |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL, splitless |

| Oven Temperature Program | Isothermal or ramped, analyte-dependent |

| Electron Capture Detector | |

| Detector Temperature | 300°C |

| Makeup Gas | Nitrogen or Argon/Methane |

Visualizations

Caption: Experimental workflow for PFB derivatization and GC analysis.

Caption: Logical relationships in PFB derivatization for GC analysis.

References

Application Note: Quantitative Analysis of Primary Amines in Biological Matrices using Pentafluorobenzaldehyde Derivatization and GC-ECD

For Researchers, Scientists, and Drug Development Professionals

Introduction